N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine is an organophosphorus compound containing two diphenylphosphine groups attached to a 1,2-dimethylpropylamine backbone. [] While its specific applications are not detailed in the provided literature, its structure suggests potential use as a ligand in coordination chemistry, particularly in transition metal catalysis.
The molecular structure of N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine has been determined using single-crystal X-ray diffraction. [] Key structural features include:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6